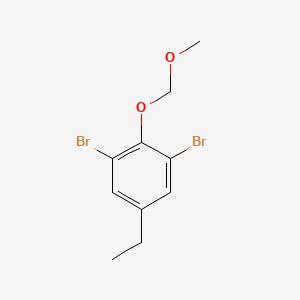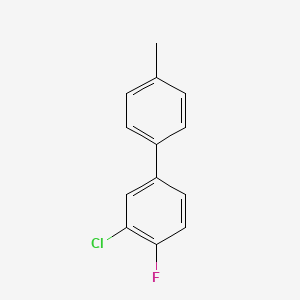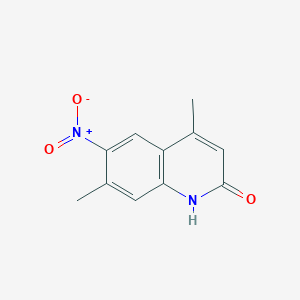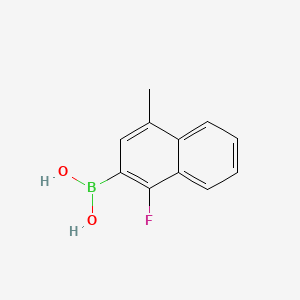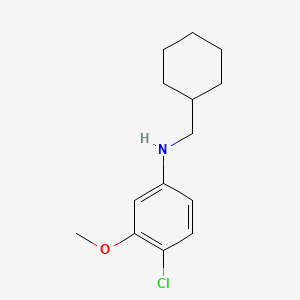
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline is an organic compound with the molecular formula C14H20ClNO It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclohexylmethyl group, and the aromatic ring is substituted with a chlorine atom and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline typically involves the following steps:
N-Alkylation of Aniline: The initial step involves the alkylation of aniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields N-(cyclohexylmethyl)aniline.
Chlorination: The next step involves the chlorination of N-(cyclohexylmethyl)aniline at the para position relative to the amino group. This can be achieved using reagents such as chlorine gas or sodium hypochlorite.
Methoxylation: Finally, the methoxylation of the aromatic ring is carried out using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反应分析
Types of Reactions
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or the nitrogen substituent.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium amide or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium amide, thiourea, polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinones, nitroso compounds.
Reduction: Cyclohexylmethyl-substituted anilines.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
4-Chloro-N-(cyclohexylmethyl)aniline: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Chloro-N-(cyclohexylmethyl)-3-nitroaniline: Contains a nitro group instead of a methoxy group, leading to different chemical and biological properties.
4-Chloro-N-(cyclohexylmethyl)-3-hydroxyaniline: Has a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness
4-Chloro-N-(cyclohexylmethyl)-3-methoxyaniline is unique due to the presence of both the cyclohexylmethyl and methoxy groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C14H20ClNO |
|---|---|
分子量 |
253.77 g/mol |
IUPAC 名称 |
4-chloro-N-(cyclohexylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C14H20ClNO/c1-17-14-9-12(7-8-13(14)15)16-10-11-5-3-2-4-6-11/h7-9,11,16H,2-6,10H2,1H3 |
InChI 键 |
YNEXXJCDOWFVEN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NCC2CCCCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
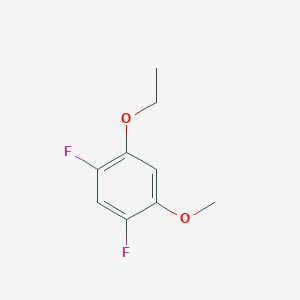
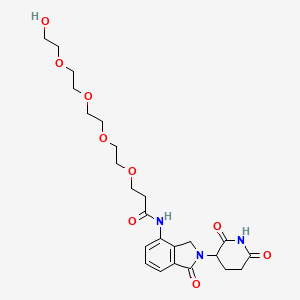
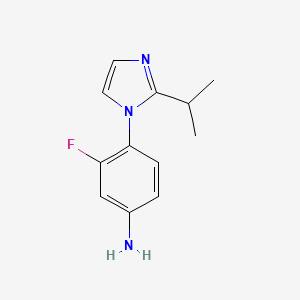
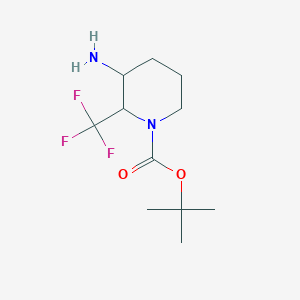
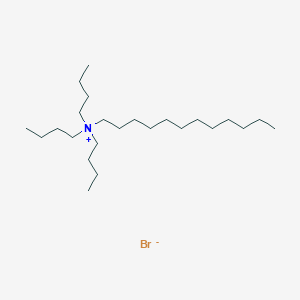
![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14770107.png)

